Dextrose monohydrate is the stable, crystalline form of D-glucose containing approximately 9.0% to 9.5% water of crystallization by mass [1]. As a foundational carbohydrate, it serves as a critical excipient, diluent, and carbon source across pharmaceutical manufacturing, food formulation, and industrial fermentation [2]. Unlike its anhydrous counterpart, the monohydrate form is non-hygroscopic under standard environmental conditions, offering predictable flow properties and shelf stability for dry powder blends [1]. Furthermore, its distinct physicochemical profile—including a negative heat of solution and a moderate sweetness level—makes it a highly specific functional ingredient rather than a generic bulk sugar [3].
Substituting dextrose monohydrate with anhydrous dextrose or sucrose fundamentally alters manufacturing parameters and final product performance . Anhydrous dextrose is highly hygroscopic and will actively absorb environmental moisture to revert to the monohydrate form, causing clumping and instability in dry blends [1]. Conversely, dextrose monohydrate undergoes a phase transition at 50°C, meaning that standard high-temperature drying processes (e.g., 60°C) will strip its 9% water content, altering batch weight and tablet tensile strength[2]. Furthermore, replacing it with sucrose eliminates the negative heat of solution required for the cooling mouthfeel in chewable tablets and drastically changes the aqueous solubility limits (84 g/100 mL for dextrose monohydrate vs. 204 g/100 mL for sucrose) ,[3].
During thermal processing, dextrose monohydrate demonstrates a distinct phase boundary, transitioning to anhydrous dextrose at 50°C[1]. In contrast, anhydrous dextrose remains thermally stable up to 110°C, where it transitions to the beta-anhydrous form [1]. This 50°C threshold is a critical procurement and processing parameter, as exceeding it during drying operations will strip the 9% water of crystallization, altering the material's mass and downstream compressibility.
| Evidence Dimension | Phase transition temperature |
| Target Compound Data | Transitions to anhydrous form at 50°C |
| Comparator Or Baseline | Anhydrous dextrose transitions to beta-dextrose at 110°C |
| Quantified Difference | 60°C difference in thermal phase stability |
| Conditions | Thermal processing and drying operations |
Procurement and process engineers must ensure that drying stages in wet granulation remain below 50°C to prevent unintended dehydration and subsequent mass loss.
When formulating liquid suspensions or syrups, the maximum aqueous solubility of the carbohydrate base is a limiting factor. Dextrose monohydrate achieves a solubility of approximately 84 g/100 mL at 25°C . Sucrose, a common in-class substitute, demonstrates a significantly higher solubility limit of 203.9 g/100 mL at 20°C. This quantitative gap prevents 1:1 substitution in high-concentration liquid formulations.
| Evidence Dimension | Maximum aqueous solubility |
| Target Compound Data | 84 g/100 mL at 25°C |
| Comparator Or Baseline | Sucrose: 203.9 g/100 mL at 20°C |
| Quantified Difference | Sucrose is ~2.4x more soluble in water at room temperature |
| Conditions | Aqueous solution at room temperature (20-25°C) |
Formulators developing high-concentration syrups must select sucrose or account for the significantly lower saturation point of dextrose monohydrate.
The tableting performance of dextrose monohydrate diverges sharply from its anhydrous counterpart under varying humidity. While anhydrous dextrose exhibits an increase in tablet tensile strength up to an 8.9% moisture level due to a recrystallization effect, dextrose monohydrate experiences a continuous reduction in both tensile strength and tablet toughness upon any exposure to elevated moisture [1]. This dictates fundamentally different handling and storage protocols.
| Evidence Dimension | Tablet tensile strength response to moisture |
| Target Compound Data | Tensile strength decreases with any moisture increase |
| Comparator Or Baseline | Anhydrous dextrose tensile strength increases up to 8.9% moisture |
| Quantified Difference | Opposing mechanical responses to environmental humidity |
| Conditions | Direct compression tableting under elevated humidity |
Dictates strict environmental humidity controls when selecting the monohydrate for direct compression to avoid tablet friability issues.
For solid oral dosage forms, particularly chewables, organoleptic properties directly influence excipient selection. Dextrose monohydrate provides 70-75% of the relative sweetness of sucrose and possesses a negative heat of solution [1]. This endothermic dissolution creates a mild cooling sensation in the mouth that sucrose cannot replicate, making the monohydrate form a targeted choice for palatability [1].
| Evidence Dimension | Relative sweetness and dissolution thermodynamics |
| Target Compound Data | 70-75% sweetness with a negative heat of solution (cooling effect) |
| Comparator Or Baseline | Sucrose: 100% relative sweetness with no cooling effect |
| Quantified Difference | 25-30% reduction in sweetness intensity and presence of endothermic dissolution |
| Conditions | Oral dissolution in solid dosage forms |
The reduced sweetness and cooling effect drive the specific procurement of dextrose monohydrate as the primary diluent in chewable pediatric and antacid formulations.
Leveraging its negative heat of solution and 70-75% relative sweetness, it is utilized as a primary diluent and binder to improve palatability and provide a cooling mouthfeel without overpowering sweetness [1].
Employed as a non-animal sourced excipient, provided that post-granulation drying temperatures are strictly maintained below 50°C to preserve the 9% water of crystallization and ensure consistent tablet tensile strength [2].
Selected over anhydrous dextrose due to its non-hygroscopic nature, which prevents moisture absorption, clumping, and degradation during extended shelf storage in uncontrolled humidity [3].